molecular formula C11H17NO4 B138511 Dimetofrine CAS No. 22950-29-4

Dimetofrine

Cat. No.: B138511
CAS No.: 22950-29-4
M. Wt: 227.26 g/mol
InChI Key: ZKGDBJAHIIXDDW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of dimetofrine involves several steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyphenol.

    Reaction with Epichlorohydrin: The phenol is reacted with epichlorohydrin to form an epoxide intermediate.

    Amination: The epoxide is then treated with methylamine to introduce the amino group.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Dimetofrine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimetofrine has several scientific research applications:

Mechanism of Action

Dimetofrine exerts its effects by stimulating the cardiac muscles, leading to increased heart rate and improved blood flow. The exact molecular targets and pathways involved are not fully understood, but it is believed to interact with adrenergic receptors in the heart .

Comparison with Similar Compounds

Dimetofrine is unique among cardiac stimulants due to its specific chemical structure and methoxyphenol moiety. Similar compounds include:

This compound’s uniqueness lies in its specific chemical structure, which imparts distinct pharmacological properties compared to these similar compounds .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-12-6-8(13)7-4-9(15-2)11(14)10(5-7)16-3/h4-5,8,12-14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGDBJAHIIXDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C(=C1)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22775-12-8 (hydrochloride)
Record name Dimetofrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022950294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60865076
Record name 4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22950-29-4
Record name 4-Hydroxy-3,5-dimethoxy-α-[(methylamino)methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22950-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimetofrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022950294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimetofrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-[1-Hydroxy-2-(methylamino)ethyl]-2,6-dimethoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimetofrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETOFRINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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